![molecular formula C16H19ClN2O B2801691 N-(4-chlorobenzyl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097900-83-7](/img/structure/B2801691.png)
N-(4-chlorobenzyl)-4-cyclopropylidenepiperidine-1-carboxamide
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Overview
Description
“N-(4-chlorobenzyl)-4-cyclopropylidenepiperidine-1-carboxamide” is a complex organic compound. It appears to contain a piperidine ring, which is a common feature in many pharmaceutical drugs . The “4-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom at the 4th position .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the amide group (-CONH2) could make it a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorine atom might increase its reactivity compared to similar compounds without a halogen .Scientific Research Applications
Structural and Physicochemical Studies
The title compound, closely related to N-(4-chlorobenzyl)-4-cyclopropylidenepiperidine-1-carboxamide, demonstrates significant structural features in crystallography, showing coplanarity between the benzylic C—N bond and the amide carbonyl linkage, with weak intermolecular N—H⋯O hydrogen bonding. This structural alignment might influence its chemical reactivity and interaction with biological targets, serving as a foundational insight for drug design and material science applications (John, Butcher, & Bakare, 2006).
Medicinal Chemistry and Receptor Ligand Development
N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, similar in structure to the query compound, are explored for their potential as novel melatonin receptor ligands, indicating the compound's utility in the development of therapeutic agents targeting sleep disorders. This research underscores the versatility of the compound's scaffold in medicinal chemistry, particularly for neurological applications (Li et al., 2011).
Antibacterial and Antitubercular Agents
Compounds structurally related to N-(4-chlorobenzyl)-4-cyclopropylidenepiperidine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies reveal potential in developing new antibiotic and antibacterial drugs, highlighting the compound's relevance in addressing bacterial resistance. The exploration of these compounds against Mycobacterium tuberculosis and other bacterial strains opens avenues for novel therapeutic agents combating infectious diseases (Ahmed, 2007).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
It’s important to note that understanding a compound’s mechanism of action, including its targets, mode of action, affected biochemical pathways, pharmacokinetics, and the result of its action, is crucial in drug development .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-cyclopropylidenepiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-5-1-12(2-6-15)11-18-16(20)19-9-7-14(8-10-19)13-3-4-13/h1-2,5-6H,3-4,7-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHNTYIXMHEUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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